N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methoxyacetamide
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Overview
Description
N-[1-CYCLOPENTYL-3-(4-METHOXYBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-METHOXYACETAMIDE is a complex organic compound that features a pyrrole ring substituted with cyclopentyl, methoxybenzenesulfonyl, and methoxyacetamide groups
Preparation Methods
The synthesis of N-[1-CYCLOPENTYL-3-(4-METHOXYBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-METHOXYACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the cyclopentyl, methoxybenzenesulfonyl, and methoxyacetamide groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods would likely involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
N-[1-CYCLOPENTYL-3-(4-METHOXYBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-METHOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.
Scientific Research Applications
N-[1-CYCLOPENTYL-3-(4-METHOXYBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-METHOXYACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-CYCLOPENTYL-3-(4-METHOXYBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-METHOXYACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[1-CYCLOPENTYL-3-(4-METHOXYBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-METHOXYACETAMIDE can be compared with similar compounds such as:
- 3-cyclopentyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide .
- 3-cyclopentyl-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide .
- 3-cyclopentyl-N-[6-(4-methoxybenzenesulfonyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl]propanamide .
These compounds share structural similarities but differ in specific substituents, which can lead to variations in their chemical and biological properties
Properties
Molecular Formula |
C21H28N2O5S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]-2-methoxyacetamide |
InChI |
InChI=1S/C21H28N2O5S/c1-14-15(2)23(16-7-5-6-8-16)21(22-19(24)13-27-3)20(14)29(25,26)18-11-9-17(28-4)10-12-18/h9-12,16H,5-8,13H2,1-4H3,(H,22,24) |
InChI Key |
KARDHPJUGKFSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)COC)C3CCCC3)C |
Origin of Product |
United States |
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